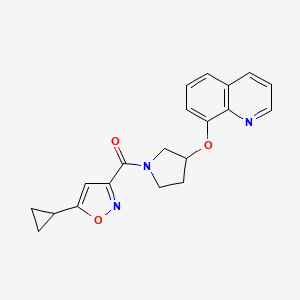
(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Cyclopropylisoxazol-3-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a novel synthetic entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy across various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclopropyl isoxazole moiety and a quinoline derivative, both of which are known for their biological significance.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the isoxazole ring contributes to its reactivity and binding affinity, while the quinoline component may enhance its pharmacological profile by facilitating interactions with specific receptors or enzymes.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 49.79 µM to 113.70 µM in human cancer cell lines such as RKO, PC-3, and HeLa . The mechanism involves apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| RKO | 60.70 | High cytotoxicity |
| PC-3 | 49.79 | High cytotoxicity |
| HeLa | 78.72 | Moderate cytotoxicity |
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. In vitro studies demonstrate that derivatives related to this compound effectively inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species, outperforming standard treatments like isoniazid . The most active derivatives showed IC50 values significantly lower than those of conventional drugs.
Antioxidant Activity
In addition to its anticancer and antimycobacterial properties, the compound exhibits antioxidant activity. This property is particularly relevant as it may contribute to its overall therapeutic potential by mitigating oxidative stress in cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study involved synthesizing various derivatives of the compound and evaluating their biological activities across multiple models, including yeast Saccharomyces cerevisiae and human tumor cell lines . Findings indicated that modifications to the cyclopropyl isoxazole structure significantly impacted bioactivity.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the quinoline moiety enhanced both anticancer and antimicrobial activities. For example, quinoline derivatives with additional functional groups demonstrated increased efficacy against resistant strains of M. tuberculosis .
- Comparative Studies : Comparative analyses with existing anticancer agents highlighted that the compound's mechanism involves unique pathways distinct from traditional chemotherapy, suggesting potential for use in combination therapies .
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(16-11-18(26-22-16)13-6-7-13)23-10-8-15(12-23)25-17-5-1-3-14-4-2-9-21-19(14)17/h1-5,9,11,13,15H,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJIBPOONMXFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














